REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH2:13]([N:15]1[C:19]([OH:20])=[CH:18][CH:17]=[N:16]1)[CH3:14].C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>C(OCC)(=O)C.C(Cl)(Cl)Cl.CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([O:20][C:19]2[N:15]([CH2:13][CH3:14])[N:16]=[CH:17][CH:18]=2)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CC=C1O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
ethyl acetate chloroform hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.C(Cl)(Cl)Cl.CCCCCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (800 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×200 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified over silica gel (15:35:50
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)OC1=CC=NN1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |